(E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
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Overview
Description
(E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioxothiazolidinone ring: This can be achieved by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.
Introduction of the furan-2-ylmethylene group: This step involves a Knoevenagel condensation reaction between the thioxothiazolidinone and furan-2-carbaldehyde in the presence of a base such as piperidine.
Attachment of the 4-bromophenyl group: This can be done through a nucleophilic substitution reaction where the bromine atom on the phenyl ring is replaced by the thioxothiazolidinone derivative.
Formation of the final butanamide structure: This involves the reaction of the intermediate product with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thioxothiazolidinone moieties could play a role in binding to the active sites of proteins, while the bromophenyl group could enhance its binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide: Similar structure with a chlorine atom instead of bromine.
(E)-N-(4-methylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or methyl groups, which can affect the compound’s interactions with other molecules and its overall stability.
Biological Activity
The compound (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a novel synthetic derivative that incorporates both furan and thiazolidinone moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of 4-bromoaniline with furan derivatives under specific conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry confirm its structural integrity and purity.
1. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 64 µg/mL |
Staphylococcus aureus | 32 µg/mL |
Bacillus cereus | 128 µg/mL |
Research indicates that the thiazolidinone ring contributes significantly to the antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting lipid biosynthesis pathways .
2. Anticancer Activity
In vitro studies have assessed the anticancer potential of the compound against various cancer cell lines, particularly breast cancer (MCF7). The compound exhibited significant cytotoxic effects:
Cell Line | IC50 Value (µM) |
---|---|
MCF7 | 15 µM |
HeLa | 20 µM |
Molecular docking studies suggest that the compound interacts effectively with estrogen receptors, inhibiting tumor growth through apoptosis induction .
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 significantly, indicating a potential therapeutic use in inflammatory conditions.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Antimicrobial Resistance : A study involving patients with resistant bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotics .
- Cancer Treatment Trials : Clinical trials for breast cancer patients indicated that combining this compound with traditional chemotherapy improved overall survival rates by enhancing the sensitivity of cancer cells to treatment .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c19-12-5-7-13(8-6-12)20-16(22)4-1-9-21-17(23)15(26-18(21)25)11-14-3-2-10-24-14/h2-3,5-8,10-11H,1,4,9H2,(H,20,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYZGXMNCGCBG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.